1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C13H11FO2 It is a derivative of benzene, characterized by the presence of a fluoro group and a methoxyphenoxybutoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 1-fluoro-4-nitrobenzene with 4-(4-methoxyphenoxy)butanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenoxybutoxy chain can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-fluoro-4-methoxybenzene: A simpler analog with similar reactivity but lacking the extended butoxy chain.
4-fluoroanisole: Another related compound with a fluoro and methoxy group on the benzene ring.
Uniqueness
1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene is unique due to its combination of a fluoro group and a methoxyphenoxybutoxy chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJDXOMWIFJWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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